molecular formula C8H10N2O3 B13028203 6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid

6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid

Cat. No.: B13028203
M. Wt: 182.18 g/mol
InChI Key: OKXGYBGLJBCOIL-RXMQYKEDSA-N
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Description

6-((1S)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid (CAS 1213372-49-6) is a chiral pyridine derivative of interest in medicinal chemistry and pharmaceutical research. This compound has a molecular formula of C 8 H 10 N 2 O 3 and a molecular weight of 182.18 g/mol . Its structure features both a carboxylic acid and a chiral 1-amino-2-hydroxyethyl side arm at the 2- and 6-positions of the pyridine ring, making it a valuable multifunctional scaffold or building block for the synthesis of more complex molecules . This compound is related to a class of picolinic acid derivatives that are investigated for their potential biological activities. Specifically, pyridine-carboxylic acid scaffolds are prominent in the development of novel therapeutic agents. Research into analogous compounds has demonstrated significant potential in anti-fibrosis applications, where similar structures have been designed as inhibitors targeting pathways in hepatic stellate cells, showing promise in reducing collagen deposition associated with fibrotic diseases . The (1S) stereochemistry of this specific isomer is crucial for its interaction with biological systems and must be considered in the design of stereospecific research protocols . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should refer to the Safety Data Sheet (SDS) for appropriate hazard and handling information.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

6-[(1S)-1-amino-2-hydroxyethyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c9-5(4-11)6-2-1-3-7(10-6)8(12)13/h1-3,5,11H,4,9H2,(H,12,13)/t5-/m1/s1

InChI Key

OKXGYBGLJBCOIL-RXMQYKEDSA-N

Isomeric SMILES

C1=CC(=NC(=C1)C(=O)O)[C@@H](CO)N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid typically involves the functionalization of pyridine-2-carboxylic acid. One common method is the enzymatic oxidation of 3-hydroxyanthranilic acid by 3-hydroxyanthranilic acid oxygenase . Another approach involves the use of squaric acid as a coformer in the cocrystallization process .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of green and efficient catalysts, such as pyridine-2-carboxylic acid, to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . The reactions typically proceed under mild conditions, with the use of catalysts such as ionic liquids and nickel nanoparticles .

Major Products Formed: The major products formed from these reactions include pyrazolo[3,4-b]quinolinones, which exhibit important biological properties such as GSK3 inhibition, tubulin inhibition, and antimicrobial activity .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that 6-((1S)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid exhibits notable antimicrobial properties. Its structure enhances interaction with biological targets, making it suitable for developing new antimicrobial agents. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. The presence of both amino and hydroxyl groups plays a crucial role in modulating inflammatory responses. In vitro studies demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential for treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of 2-pyridinecarboxylic acid with suitable amines under acidic conditions. This versatility allows for the creation of analogs with improved biological activity or altered pharmacokinetic properties.

Table 1: Synthesis Methods

MethodDescription
Acidic ReactionReacting 2-pyridinecarboxylic acid with amines to introduce the amino group.
AlkylationModifying the hydroxyethyl side chain to enhance solubility and reactivity.
Substitution ReactionsIntroducing different substituents to explore structure-activity relationships.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is essential for optimizing its therapeutic potential. Interaction studies have revealed that the compound can effectively bind to various protein targets, which may lead to significant biological effects.

Case Study: Protein Binding Affinity

In a recent study, the binding affinity of this compound to specific enzymes involved in inflammatory pathways was evaluated. The results indicated that it binds with high affinity, potentially inhibiting their activity and thereby reducing inflammation.

Structural Comparisons

To further illustrate the uniqueness of this compound, comparisons with structurally similar compounds can be made:

Table 2: Comparison with Similar Compounds

Compound NameStructureUnique Features
Nicotinic AcidPyridine ring with carboxylic acidEssential for metabolism; vitamin role
Pyridoxine (Vitamin B6)Pyridine ring with hydroxyl groupsVital for neurotransmitter synthesis
3-AminopyridinePyridine ring with amino groupUsed in neurological research

Uniqueness : While these compounds share a pyridine core, the combination of an amino group and hydroxyethyl side chain in this compound enhances its solubility and reactivity compared to others.

Future Research Directions

Future research on this compound should focus on:

  • Enhanced Biological Activity : Developing derivatives that target specific pathways involved in disease processes.
  • Pharmacokinetic Studies : Evaluating absorption, distribution, metabolism, and excretion profiles to optimize dosing regimens.
  • Clinical Trials : Conducting clinical trials to assess efficacy and safety in humans for various therapeutic applications.

Mechanism of Action

The mechanism of action of 6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound disrupts zinc binding and inhibits their function . This mechanism is crucial for its anti-viral and immunomodulatory effects.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity: The (1s)-1-amino-2-hydroxyethyl substituent introduces stereochemical complexity, requiring enantioselective synthesis, whereas methyl or morpholino derivatives are simpler to prepare .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data and Physicochemical Properties

Compound Name FTIR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) Solubility (Polarity) Molecular Weight
This compound ~1700 (carboxylic acid) ~8.5 (pyridine H), ~3.5 (CH₂OH) High (polar) 196.2
L1 (methyl ester isomer) 1730 (ester C=O) 8.3–8.6 (pyridine H), 2.4 (CH₃) Moderate 285.3
6-Morpholinopyridine-2-carboxylic acid ~1680 (carboxylic acid) 7.8–8.1 (pyridine H), 3.7 (morpholine) Moderate 208.2
6-Methyl-2-pyridinecarboxylic acid ~1695 (carboxylic acid) 7.5–8.0 (pyridine H), 2.5 (CH₃) Low 137.1


Key Observations :

  • FTIR : Carboxylic acid derivatives exhibit strong C=O stretches near 1700 cm⁻¹, while ester derivatives (e.g., L1) show higher frequencies (~1730 cm⁻¹) .
  • ¹H NMR : Pyridine protons resonate between δ 7.5–8.6 ppm, with downfield shifts observed for electron-withdrawing substituents (e.g., trifluoromethyl groups in imidazo derivatives) .

Biological Activity

6-((1S)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid, a pyridine derivative, has garnered attention in medicinal chemistry due to its promising biological activities. This compound features a unique structure that includes a pyridine ring, an amino group, and a hydroxyethyl side chain, which collectively enhance its solubility and reactivity. The molecular formula is C9H11N3O3C_9H_{11}N_3O_3 with a molecular weight of approximately 197.20 g/mol.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The presence of both an amino group and a hydroxyl group allows for enhanced interactions with biological targets, making it suitable for various therapeutic applications. Below is a comparison table of similar compounds:

Compound NameStructureUnique Features
Nicotinic AcidPyridine ring with carboxylic acidRole in metabolism as a vitamin
Pyridoxine (Vitamin B6)Pyridine ring with hydroxyl groupsVital for neurotransmitter synthesis
3-AminopyridinePyridine ring with amino groupUsed in neurological research

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : This compound has shown efficacy against various bacterial strains, including E. faecalis and K. pneumoniae. Studies report minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
  • Anti-inflammatory Effects : It has been noted for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies demonstrated significant reductions in these markers at concentrations around 10 µg/mL .
  • Neuroprotective Properties : There is emerging evidence suggesting that this compound may influence neurotransmitter systems, potentially providing neuroprotective effects relevant for conditions such as Alzheimer's disease.

The biological efficacy of this compound can be attributed to the following mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of specific signaling pathways involved in cell proliferation and differentiation, which is particularly relevant in cancer biology.
  • Interaction with Biological Macromolecules : Interaction studies have indicated that the compound binds effectively to proteins and enzymes, enhancing its therapeutic potential while also necessitating further studies to assess potential side effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study published in MDPI highlighted its antibacterial properties against Pseudomonas aeruginosa and Staphylococcus aureus, showing inhibition zones comparable to established antibiotics .
  • Another investigation focused on its anti-inflammatory activity, demonstrating that it significantly inhibited TNF-α production in macrophages, suggesting potential applications in treating inflammatory diseases .

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